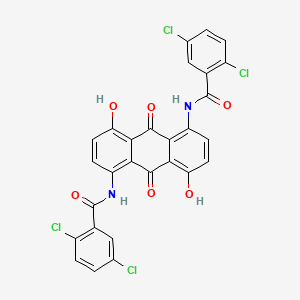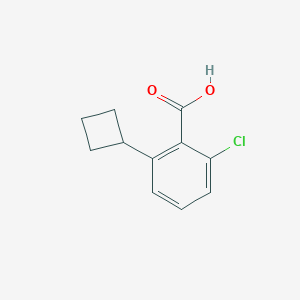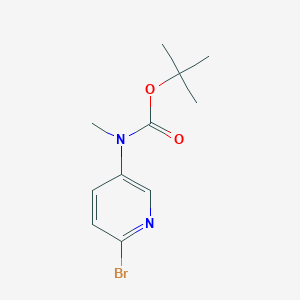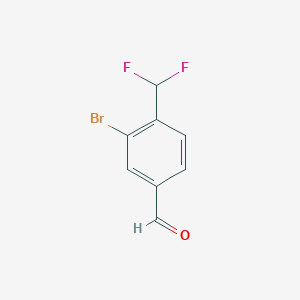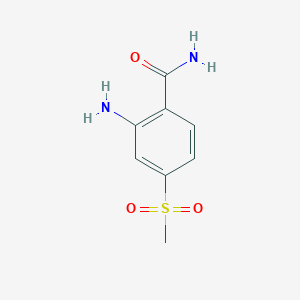
1,4,5,8-Tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino groups, a bromine atom, and a phenethoxy group attached to an anthracene-9,10-dione core.
Métodos De Preparación
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione involves several steps, starting with the preparation of the anthracene-9,10-dione core. The introduction of amino groups, bromine, and phenethoxy groups is achieved through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino, bromine, and phenethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione: Similar structure but with an ethoxy group instead of a phenethoxy group.
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and phenethoxy groups.
2-Bromo-6-phenethoxyanthracene-9,10-dione: Lacks the amino groups. The uniqueness of 1,4,5,8-Tetraamino-2-bromo-6-phenethoxyanthracene-9,10-dione lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88602-97-5 |
|---|---|
Fórmula molecular |
C22H19BrN4O3 |
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)21(28)16-13(25)9-14(20(27)18(16)22(15)29)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2 |
Clave InChI |
CFKWFYGZORADES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



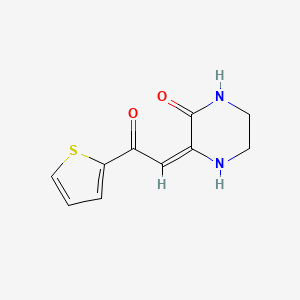
![[3,4'-Bipyridin]-5-amine, N-[(3,4-dichlorophenyl)methyl]-](/img/structure/B13128623.png)
